molecular formula C12H24N2O3S B2879039 N-(sec-butyl)-1-(ethylsulfonyl)piperidine-4-carboxamide CAS No. 705958-83-4

N-(sec-butyl)-1-(ethylsulfonyl)piperidine-4-carboxamide

Cat. No. B2879039
CAS RN: 705958-83-4
M. Wt: 276.4
InChI Key: YFSKKGCANSBGHO-UHFFFAOYSA-N
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Description

N-(sec-butyl)-1-(ethylsulfonyl)piperidine-4-carboxamide, also known as BMS-204352, is a chemical compound that has gained attention in the scientific community due to its potential pharmacological applications. It was first synthesized by Bristol-Myers Squibb in the late 1990s and has since been studied extensively for its effects on the human body.

Scientific Research Applications

Synthesis and Biological Evaluation

A notable study by Khalid, Rehman, and Abbasi (2014) elaborated on the synthesis of new derivatives related to N-(sec-butyl)-1-(ethylsulfonyl)piperidine-4-carboxamide. These compounds were synthesized and evaluated for their inhibition activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical for the development of treatments for diseases like Alzheimer's. The molecular docking studies further supported their potential as enzyme inhibitors (Khalid, Rehman, & Abbasi, 2014).

Lewis Basic Catalysts in Synthesis

In another realm of application, Zhouyu Wang et al. (2006) discovered that l-Piperazine-2-carboxylic acid derived N-formamides, which bear structural resemblance to N-(sec-butyl)-1-(ethylsulfonyl)piperidine-4-carboxamide, serve as highly enantioselective Lewis basic catalysts for the hydrosilylation of N-aryl imines. These findings highlight the compound's utility in synthesizing a broad range of substrates with high yields and enantioselectivities, indicating its significant role in organic synthesis and potential pharmaceutical applications (Wang et al., 2006).

Anticancer and Antibacterial Properties

Further extending the scope of application, Nurcan Karaman et al. (2016) reported on the synthesis and biological evaluation of new sulfonyl hydrazones incorporating piperidine rings. These compounds exhibited notable antioxidant and anticholinesterase activities. Their research underscores the versatility of N-(sec-butyl)-1-(ethylsulfonyl)piperidine-4-carboxamide derivatives in medicinal chemistry, particularly in developing treatments for neurodegenerative diseases and cancer (Karaman et al., 2016).

properties

IUPAC Name

N-butan-2-yl-1-ethylsulfonylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O3S/c1-4-10(3)13-12(15)11-6-8-14(9-7-11)18(16,17)5-2/h10-11H,4-9H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFSKKGCANSBGHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)C1CCN(CC1)S(=O)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(sec-butyl)-1-(ethylsulfonyl)piperidine-4-carboxamide

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